(S)-Esmolol Hydrochloride

Description

Historical Context of Beta-Adrenergic Receptor Antagonist Discovery and Development (Academic Trajectory)

The journey to understanding and developing beta-adrenergic receptor antagonists, commonly known as beta-blockers, is a cornerstone of modern pharmacology. The academic trajectory began with the foundational concept that catecholamines, like epinephrine (B1671497) and norepinephrine, exert their effects by binding to specific cellular receptors. In 1948, Raymond P. Ahlquist published a seminal paper proposing the existence of two distinct types of adrenergic receptors, which he named alpha (α) and beta (β). wikipedia.orgispyphysiology.com Ahlquist observed that these receptors mediated different physiological responses; for instance, α-receptors were generally associated with excitatory functions like vasoconstriction, while β-receptors were linked to most inhibitory functions and a key excitatory effect: stimulation of the heart muscle. ispyphysiology.comrevespcardiol.org

This dual-receptor theory was initially met with skepticism but laid the groundwork for targeted drug development. karger.com The first compound identified as a β-antagonist was Dichloroisoproterenol (DCI), discovered in the 1950s by researchers at Eli Lilly Laboratories. wikipedia.orgkarger.com While DCI itself had no clinical utility, its discovery confirmed that β-receptors could be chemically blocked, validating Ahlquist's hypothesis. wikipedia.org

The pivotal moment in beta-blocker development came in the early 1960s, driven by the work of Sir James Black and his team at Imperial Chemical Industries (ICI) in Great Britain. wikipedia.orgrevespcardiol.org Motivated to create a drug that could alleviate the chest pain of angina pectoris by reducing the heart's oxygen demand, Black's team synthesized analogs of DCI. revespcardiol.orgnih.gov This research led to the introduction of Pronethalol in 1962, the first beta-blocker used clinically, which was soon followed by the landmark compound Propranolol. wikipedia.orgrevespcardiol.org Sir James Black's contributions were recognized with the Nobel Prize in 1988, highlighting the immense impact of his work on clinical medicine. revespcardiol.orgkarger.com

The initial beta-blockers like Propranolol were "non-selective," meaning they blocked both β1 and β2 receptors. revespcardiol.org Subsequent research focused on developing "cardioselective" agents that primarily target β1 receptors, which are abundant in the heart, to minimize side effects associated with β2 receptor blockade in other tissues. mdpi.comresearchgate.net Esmolol (B25661) is a product of this continued evolution, classified as a cardioselective β1-receptor antagonist. mdpi.comderpharmachemica.com Its unique feature is an ester linkage that allows for rapid hydrolysis by red blood cell esterases, resulting in an ultra-short duration of action, a property extensively studied in academic and clinical research. nih.govnih.gov

Table 1: Key Milestones in the Academic Development of Beta-Blockers

| Compound/Concept | Year of Discovery/Introduction | Key Academic Significance |

|---|---|---|

| Alpha & Beta Receptors | 1948 | Proposed by Raymond P. Ahlquist, establishing the foundation for selective drug targeting. wikipedia.orgkarger.com |

| Dichloroisoproterenol (DCI) | 1958 | First synthesized β-antagonist, confirming the chemical blockade of β-receptors was possible. wikipedia.orgkarger.com |

| Pronethalol | 1962 | First beta-blocker to be used clinically, developed by Sir James Black's team. wikipedia.org |

| Propranolol | ~1964 | Prototype non-selective beta-blocker, revolutionizing cardiovascular therapy. revespcardiol.orgkarger.com |

| Cardioselective Blockers | Late 1960s onwards | Development of drugs like Atenolol, Metoprolol, and Esmolol that selectively target β1 receptors. mdpi.comresearchgate.net |

Overview of Research Directions and Academic Gaps Related to (S)-Esmolol Hydrochloride

Current academic research on this compound extends beyond its established cardiovascular applications, exploring novel formulations, therapeutic uses, and improved synthesis methods.

A significant area of investigation is the development of new drug delivery systems. Because Esmolol is currently limited to intravenous administration, researchers are exploring prodrug strategies to enable transdermal delivery. tandfonline.comnih.gov Studies have involved synthesizing ester prodrugs (e.g., esmolol acetate (B1210297), propionate, butyrate, and valerate) to enhance the compound's lipophilicity and skin permeability. tandfonline.comnih.gov These studies indicate that esterification is a promising approach for developing a transdermal patch, which could offer a non-invasive administration route for chronic conditions. nih.gov

Another novel research direction is the repurposing of Esmolol for non-cardiac applications. Compelling research has investigated the use of a topical formulation of Esmolol for the treatment of diabetic foot ulcers. frontiersin.orgresearchgate.net These academic studies suggest that Esmolol may promote wound healing through pleiotropic mechanisms, including the inhibition of the aldose reductase enzyme, which is implicated in diabetic complications, and by reducing the formation of advanced glycation end products (AGEs). frontiersin.orgresearchgate.net Furthermore, Esmolol has been shown to enhance the migration of fibroblasts, endothelial cells, and keratinocytes in high-glucose environments, all of which are critical processes for wound repair. frontiersin.org

In the field of chemical synthesis, there is a growing emphasis on developing greener and more sustainable protocols. Research has focused on chemo-enzymatic methods that utilize lipases for kinetic resolution, avoiding hazardous reagents and solvents typically used in classical organic synthesis. mdpi.com These "green chemistry" approaches aim to produce enantiopure (S)-Esmolol with high yields and purity while minimizing environmental impact. mdpi.com

Finally, a persistent area of academic inquiry involves the identification and characterization of process-related impurities and degradation products. derpharmachemica.comderpharmachemica.com Using techniques like HPLC and spectral analysis (NMR, IR, Mass spectrometry), researchers identify, synthesize, and characterize impurities such as Esmolol free acid and various analogs to ensure the quality and stability of the active pharmaceutical ingredient. derpharmachemica.comderpharmachemica.com

Defining the Academic Scope: Exclusions and Focus Areas

This article is intentionally constrained to an academic and research-oriented perspective on the chemical compound this compound. The primary focus is on the fundamental scientific principles and research findings related to the substance.

Focus Areas:

Historical and Developmental Context: The academic path leading to the discovery of beta-blockers and the place of Esmolol within this trajectory.

Stereochemical Principles: The critical role of stereoisomerism in the compound's pharmacological activity and the academic importance of enantiomeric purity.

Contemporary Research: An overview of current and emerging areas of scientific investigation, including novel delivery systems, therapeutic repurposing, and advanced synthesis techniques.

Explicit Exclusions: To maintain a strict academic focus, the following areas are deliberately excluded from this article:

Dosage and Administration: Information regarding clinical dosing regimens, infusion rates, or specific methods of administration is not discussed.

Safety and Adverse Effects: Profiles of side effects, contraindications, drug-drug interactions, or any data related to patient safety are outside the scope of this review.

The content is curated from peer-reviewed journals and academic sources to provide a professional and authoritative overview centered exclusively on the chemistry, pharmacology, and research directions of this compound.

Structure

2D Structure

3D Structure of Parent

Properties

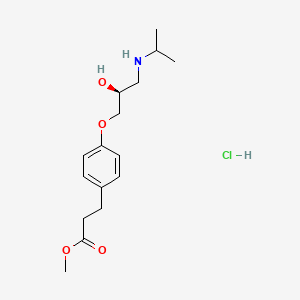

IUPAC Name |

methyl 3-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKNCWBANDDJJL-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735380 | |

| Record name | Methyl 3-(4-{(2S)-2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112923-91-8 | |

| Record name | Esmolol hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112923918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(4-{(2S)-2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESMOLOL HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDX80X52FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Stereochemical Control of S Esmolol Hydrochloride

Advanced Asymmetric Synthesis Methodologies

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for resolving racemic mixtures. Methodologies applied to (S)-Esmolol production include the use of chiral catalysts and starting from readily available chiral molecules.

Enantioselective Catalysis in (S)-Esmolol Hydrochloride Production

Enantioselective catalysis utilizes chiral catalysts to create the desired stereocenter from a prochiral substrate. One notable method for synthesizing (S)-Esmolol involves the kinetic resolution of a racemic epoxide intermediate using a chiral catalyst. Specifically, the racemic epoxide, methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate, can be resolved through hydrolytic kinetic resolution (HKR) using catalysts like Jacobsen's catalyst ((R,R)-salen Co(III)OAc). mdpi.commdpi.com This process selectively opens one of the epoxide enantiomers, allowing the separation of the desired (S)-epoxide in high enantiomeric excess, reported to be as high as 94% ee. mdpi.com This enantiopure epoxide is a key intermediate that can then be converted to (S)-Esmolol through subsequent amination. mdpi.comresearchgate.net

Chiral Pool Synthesis Approaches

Chiral pool synthesis leverages naturally occurring, inexpensive enantiopure compounds as starting materials. nih.govyoutube.comwikipedia.org For the synthesis of (S)-Esmolol, a common strategy is to use commercially available (R)-epichlorohydrin as a chiral building block. mdpi.com This approach introduces the required stereocenter at the beginning of the synthetic sequence. The synthesis proceeds by reacting (R)-epichlorohydrin with methyl 3-(4-hydroxyphenyl)propanoate. However, this method has been reported to yield (S)-Esmolol with a modest enantiomeric excess of 93%. mdpi.com This strategy provides a more direct route compared to resolution but may offer lower enantiopurity in some cases.

Comparison of Asymmetric Synthesis Routes and Their Efficiency

Below is a comparison of the efficiency of these routes based on reported findings.

| Synthesis Route | Key Reagent/Catalyst | Intermediate | Reported Enantiomeric Excess (ee) | Reported Overall Yield |

| Enantioselective Catalysis | Jacobsen's Catalyst | (S)-methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate | 94% (for epoxide) | Not explicitly stated for final product mdpi.com |

| Chiral Pool Approach | (R)-Epichlorohydrin | Chiral Epichlorohydrin | 93% (for (S)-Esmolol) | Not explicitly stated mdpi.com |

| Chemo-Enzymatic Protocol | Lipase B from Candida antarctica | (R)-methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate | 97% (for (S)-Esmolol) | 26% mdpi.com |

Chemo-Enzymatic Protocols for Enantiopure Esmolol (B25661) Derivatives

Chemo-enzymatic synthesis combines traditional chemical reactions with highly selective enzymatic transformations. This hybrid approach is particularly effective for producing enantiopure pharmaceuticals like (S)-Esmolol, offering high selectivity under mild reaction conditions.

Lipase-Catalyzed Kinetic Resolution in Chiral Building Block Synthesis

A highly successful chemo-enzymatic route to (S)-Esmolol involves the kinetic resolution of a racemic chlorohydrin intermediate, methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate. mdpi.comresearchgate.netcore.ac.uk This method utilizes lipases to selectively acylate one of the enantiomers of the racemic alcohol. In this process, the racemic chlorohydrin is subjected to a transesterification reaction using an acyl donor, such as vinyl acetate (B1210297) or vinyl butanoate, in the presence of a lipase. mdpi.comresearchgate.net The enzyme preferentially catalyzes the acylation of the (S)-enantiomer of the chlorohydrin, producing an (S)-butanoate ester and leaving the unreacted (R)-chlorohydrin with very high enantiomeric purity. mdpi.com This unreacted (R)-alcohol is the desired building block, which is then converted to (S)-Esmolol by reaction with isopropylamine. researchgate.netcore.ac.uk This enzymatic resolution step is crucial as it efficiently separates the enantiomers, a task that is often challenging via traditional chemical methods.

Role of Specific Biocatalysts (e.g., Lipase B from Candida antarctica)

The choice of biocatalyst is critical for the success of the kinetic resolution. Lipase B from Candida antarctica (CALB) has been identified as a particularly effective and widely used enzyme for the synthesis of (S)-Esmolol precursors. mdpi.commdpi.comnih.govnih.gov CALB demonstrates high enantioselectivity in the transesterification of the racemic chlorohydrin methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate. mdpi.com When using vinyl butanoate as the acyl donor in acetonitrile, CALB catalyzes the reaction to yield the (R)-chlorohydrin building block with high purity. This enzymatic step allows for the synthesis of (S)-Esmolol with a final enantiomeric excess of 97%. mdpi.com The reaction is typically run at mild temperatures (30–38 °C), which is another advantage of using biocatalysts. mdpi.com Other lipases, such as those from Pseudomonas cepacia, have also been used for this resolution, achieving enantiomeric excesses as high as 98% for the desired chlorohydrin. mdpi.com

Enzymatic Desymmetrization of Prochiral Ketones

Enzymatic desymmetrization of prochiral ketones represents a powerful strategy for the asymmetric synthesis of chiral molecules, theoretically allowing for a 100% yield of the desired enantiomer from a symmetrical starting material. nih.govresearchgate.net This approach utilizes the high stereoselectivity of enzymes, such as lipases or reductases, to differentiate between two identical functional groups on a prochiral molecule. While the direct enzymatic desymmetrization of a prochiral ketone precursor for (S)-Esmolol is not extensively reported in the reviewed literature, the closely related and highly successful chemoenzymatic kinetic resolution of a racemic intermediate is a well-established method for accessing the chiral building blocks for (S)-Esmolol. core.ac.ukresearchgate.net

In a typical chemoenzymatic route to (S)-Esmolol, a racemic chlorohydrin, (RS)-methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate, is subjected to enzymatic kinetic resolution. core.ac.uk Lipases are commonly employed for this purpose, catalyzing the acylation of one enantiomer of the alcohol with an acyl donor, such as vinyl acetate, leaving the other enantiomer unreacted. The choice of lipase is crucial as it determines the enantioselectivity of the resolution. For instance, lipases from Pseudomonas cepacia (PCL) and Candida rugosa (CRL) have demonstrated complementary enantioselectivity in the transesterification of the racemic chlorohydrin. core.ac.uk PCL preferentially acylates the (S)-alcohol, yielding (R)-alcohol and (S)-acetate, while CRL shows the opposite selectivity. core.ac.uk This enzymatic "switch" allows for the synthesis of both (R)- and (S)-esmolol from the same racemic precursor. core.ac.uk

A study by Banoth and Banerjee optimized various parameters for this enzymatic resolution, including the choice of solvent and enzyme concentration, to achieve high enantiomeric excess (ee) of the desired alcohol enantiomer. core.ac.ukresearchgate.net The resulting enantiopure (R)-chlorohydrin can then be converted to (S)-Esmolol via N-alkylation with isopropylamine. core.ac.ukmdpi.com

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Chlorohydrin for (S)-Esmolol Synthesis

| Lipase Source | Acyl Donor | Solvent | Enantiomer Acylated | Products | Reference |

|---|---|---|---|---|---|

| Pseudomonas cepacia (PCL) | Vinyl Acetate | Toluene | (S)-alcohol | (R)-alcohol and (S)-acetate | core.ac.uk |

| Candida rugosa (CRL) | Vinyl Acetate | Cyclohexane | (R)-alcohol | (S)-alcohol and (R)-acetate | core.ac.uk |

| Candida antarctica Lipase B (CALB) | Vinyl Butanoate | Acetonitrile | (S)-alcohol | (R)-chlorohydrin and (S)-butanoate ester | mdpi.com |

Racemic Resolution Techniques and Their Limitations for Esmolol

While enzymatic methods offer an elegant approach to obtaining single enantiomers, classical resolution techniques remain relevant in pharmaceutical manufacturing. These methods involve the separation of a racemic mixture into its constituent enantiomers.

Crystallization-based resolution is a widely used industrial technique for separating enantiomers. researchgate.net The most common approach is diastereomeric salt formation. researchgate.netwikipedia.org In this method, the racemic mixture, in the case of esmolol a racemic base, is reacted with a chiral resolving agent, which is typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org Diastereomers have different physicochemical properties, including solubility, which allows for their separation by fractional crystallization. researchgate.netrsc.org Once separated, the desired diastereomeric salt is treated to remove the resolving agent, yielding the enantiomerically pure compound.

For esmolol, which contains a secondary amine group, resolution via diastereomeric salt formation with a chiral acid like tartaric acid or its derivatives is a feasible, though not widely reported, strategy. nih.gov The success of this method is contingent on several factors, including the ability of the diastereomeric salts to form well-defined crystals and a significant difference in their solubilities in a given solvent system. researchgate.net A major limitation of this technique is that the maximum theoretical yield for the desired enantiomer is 50%, with the other enantiomer often being discarded, which is economically and environmentally unfavorable. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation of enantiomers. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. google.com

Several chiral HPLC methods have been developed for the resolution of esmolol enantiomers. researchgate.netresearchgate.net One approach involves the use of a cellulose-based chiral column. google.com The separation is achieved through the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral stationary phase. google.com The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and an alcohol like isopropanol with a small amount of a basic modifier like diethylamine, is optimized to achieve good resolution. google.com

Another strategy involves pre-column derivatization of the esmolol enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.netresearchgate.net For example, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate has been used as a chiral derivatizing reagent for esmolol. researchgate.net The resulting diastereomeric thiourea derivatives can be separated on a C18 reversed-phase column. researchgate.net A green chromatographic method has also been proposed using a surfactant-based mobile phase, avoiding the use of organic solvents. tandfonline.com

Table 2: Chiral HPLC Methods for Esmolol Enantiomer Resolution

| Method | Chiral Stationary Phase/Derivatizing Agent | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Direct Separation | Cellulose esters | n-hexane-isopropanol-diethylamine | UV (200-240 nm) | google.com |

| Pre-column Derivatization | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | Acetonitrile/phosphate buffer | UV (224 nm) | researchgate.net |

| Green Chromatography (Pre-column Derivatization) | Activated chiral esters of (S)-levofloxacin, (S)-ketoprofen, or (S)-ibuprofen | Aqueous surfactant solution (Brij-35 and SDS) | Not specified | tandfonline.com |

Novel Synthetic Routes and Green Chemistry Principles for Esmolol Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly manufacturing processes. jddhs.com This involves the use of safer solvents and reagents, and designing syntheses that minimize waste and by-product formation. jddhs.comresearchgate.net

A significant focus of green chemistry is the replacement of hazardous organic solvents with more benign alternatives. mdpi.comrsc.org In the chemoenzymatic synthesis of (S)-Esmolol, toluene, a commonly used solvent in the enzymatic resolution step, has been successfully replaced with acetonitrile. mdpi.comresearchgate.net Acetonitrile is considered a greener alternative due to its lower toxicity and environmental impact. mdpi.com Research has shown that high enantioselectivity can be achieved with lipase B from Candida antarctica (CALB) in acetonitrile for the resolution of the chlorohydrin precursor of esmolol. mdpi.com

The use of biocatalysts, such as lipases, is in itself a green approach as these enzymes operate under mild conditions of temperature and pressure, reducing energy consumption. jddhs.com Furthermore, efforts have been made to replace hazardous reagents. For instance, in the synthesis of esmolol precursors, the flammable acetyl chloride has been replaced with lithium chloride. researchgate.net

Minimizing by-product formation is a core principle of green chemistry, often quantified by the concept of atom economy. jddhs.com In the synthesis of esmolol, the formation of a dimeric by-product has been identified and characterized. mdpi.com This dimer, 3,3'-(((2-hydroxypropane-1,3-diyl)bis(oxy))bis(4,1-phenylene))dipropanoate, is formed during the reaction of methyl 3-(4-hydroxyphenyl)propanoate with epichlorohydrin. mdpi.com

Understanding the mechanism of by-product formation is key to developing strategies for its minimization. It is proposed that the dimeric by-product can be formed through the nucleophilic attack of the starting phenoxide on either the chlorohydrin product or the epoxide intermediate. mdpi.com One strategy to limit the formation of this dimer is to use a larger excess of epichlorohydrin, thereby increasing the probability of the phenoxide reacting with epichlorohydrin rather than the product. mdpi.com However, to improve the greenness of the process, researchers have focused on reducing the excess of epichlorohydrin. mdpi.com Other process parameters, such as the choice and concentration of the base, also influence the ratio of desired product to by-products. mdpi.com For example, using sodium hydroxide (B78521) as the base was found to favor the formation of the desired chlorohydrin over the epoxide intermediate, although it did not lead to complete conversion of the starting material. mdpi.com

Further optimization of reaction conditions, including temperature, pressure, and pH, can also contribute to reducing the formation of unwanted by-products in the synthesis of esmolol.

"One-Pot Two-Step" Reaction Sequence Design

A chemoenzymatic route for producing enantiomerically enriched β-adrenergic blockers has been developed that utilizes a 'one-pot two-step' procedure. nih.govresearchgate.net This strategy is designed to be 'step-economic' and improve process efficiency dramatically. nih.govresearchgate.net The key to this synthesis is establishing the stereocenter early. This is achieved through the asymmetric reduction of a prochiral ketone, 2-(3-chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione, using recombinant alcohol dehydrogenase from Lactobacillus kefir (Lk-ADH). nih.gov This enzymatic reduction yields the corresponding chlorohydrin intermediate with an enantiomeric excess (ee) greater than 99%. nih.gov

Following the creation of this central chiral building block, a subsequent multi-step reaction sequence is performed in a one-pot fashion to yield the final β-blocker. nih.govresearchgate.net This method is broadly applicable for preparing a range of enantiomerically enriched β-blockers that share the common α-hydroxy-N-isopropylamine structural feature, which is characteristic of esmolol. nih.govresearchgate.net Such chemoenzymatic cascades, which combine the selectivity of biocatalysts with the versatility of chemical reactions, are increasingly employed for the efficient synthesis of chiral amines. kaust.edu.saresearchgate.net

Control and Determination of Stereochemical Purity and Enantiomeric Excess

Controlling and accurately measuring the stereochemical purity of this compound is critical, as the therapeutic activity resides primarily in the (S)-enantiomer.

Several analytical methods have been developed to determine the enantiomeric ratio of esmolol, with High-Performance Liquid Chromatography (HPLC) being the most prominent technique. These methods can be broadly categorized into direct and indirect separation techniques.

Indirect Separation via Pre-column Derivatization: This approach involves reacting the esmolol enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) reversed-phase HPLC column. A widely used reagent for this purpose is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). acs.org The resulting diastereomeric derivatives are separated on a C18 column and detected using a UV detector. researchgate.netacs.org This method has proven to be reproducible and sensitive for quantifying esmolol enantiomers. researchgate.net

Direct Separation on Chiral Columns: Advances in chiral stationary phases (CSPs) allow for the direct separation of enantiomers without derivatization. High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the simultaneous determination of esmolol's enantiomers using chiral columns. kaust.edu.sa This direct approach simplifies sample preparation and is suitable for performing thorough pharmacokinetic studies. kaust.edu.sa Another HPLC method utilizes a chiral column with a stationary phase made of cellulose esters to resolve the enantiomers. chemicalbook.com

Below is a summary of analytical techniques used for the enantiomeric assessment of esmolol.

| Technique | Methodology | Key Parameters | Application |

| RP-HPLC | Pre-column derivatization with GITC | Column: Reversed-phase C18Detection: UV (λ=224 nm)Linearity: 0.035 to 12 μg/ml for each enantiomer | Quantification of S-(-)- and R-(+)-esmolol in plasma researchgate.netacs.org |

| LC-MS/MS | Direct separation on a chiral column | Column: Chiral Stationary PhaseDetection: Tandem Mass Spectrometry | Simultaneous determination of esmolol enantiomers in plasma kaust.edu.sa |

| Micellar LC | Formation of diastereomeric derivatives with chiral esters (e.g., (S)-ketoprofen) | Column: Reversed-phase HPLCMobile Phase: Surfactant-based (e.g., Brij-35 and SDS) | Enantiopurity determination of Esmolol researchgate.net |

| HPLC | Direct separation on a chiral column | Column: Cellulose estersDetection: UV (200nm-240nm) | Detection of (R)- and this compound optical isomers chemicalbook.com |

The enantioselectivity of the synthesis of (S)-Esmolol is highly dependent on the reaction conditions, particularly in steps involving enzymatic kinetic resolution of a racemic intermediate. In these chemo-enzymatic routes, a racemic alcohol, methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate, is often resolved using a lipase to selectively acylate one enantiomer, allowing for the separation of the desired enantiopure intermediate. manchester.ac.uk

Several factors can influence the activity and selectivity of the enzyme, thereby affecting the final enantiomeric excess of the product. nih.gov

Choice of Enzyme: Different lipases exhibit varying degrees of enantioselectivity. For the resolution of the racemic chlorohydrin precursor to esmolol, lipases such as Candida antarctica Lipase B (CALB) and lipases from Pseudomonas cepacia have been utilized. manchester.ac.uk The commercially available lipases PCL and CRL have demonstrated complementary enantioselectivity in the transesterification of the racemic alcohol intermediate. manchester.ac.uk

Solvent/Reaction Medium: The choice of organic solvent can significantly affect enzyme performance. While toluene has been used, greener solvents like acetonitrile are preferred due to lower toxicity. mdpi.com It has been shown that acetonitrile can yield high enantioselectivity when using CALB for the synthesis of the key (R)-chlorohydrin intermediate, which is then converted to (S)-Esmolol. mdpi.com

Temperature: Reaction temperature can dramatically impact the efficiency of enzymatic catalysis and enantiocontrol. For the kinetic resolution step in the synthesis of (S)-Esmolol precursors, reactions are typically run at controlled temperatures, such as 30–38 °C, to optimize both the reaction rate and the enantioselectivity. mdpi.com

Acyl Donor: In enzymatic transesterification reactions, the choice of the acyl donor is also critical. Vinyl butanoate and vinyl acetate are commonly used as acyl donors in the lipase-catalyzed resolution of the chlorohydrin intermediates for esmolol synthesis. nih.govmanchester.ac.ukmdpi.com

A summary of how reaction conditions can impact enantioselectivity is presented below.

| Reaction Condition | Parameter | Impact on Enantioselectivity | Example |

| Catalyst | Enzyme Type | The choice of lipase is crucial for achieving high enantiomeric excess (ee). | Candida antarctica Lipase B (CALB) provides high selectivity in the kinetic resolution of the esmolol chlorohydrin precursor. mdpi.com |

| Solvent | Medium Polarity/Type | The solvent affects enzyme conformation and activity, thereby influencing selectivity. | Acetonitrile is a greener alternative to toluene and provides high enantioselectivity with CALB. mdpi.com |

| Temperature | Thermal Energy | Can influence reaction rate and enzyme stability/conformation, affecting enantiocontrol. | Increasing temperature from 30 °C to 40 °C can decrease reaction time while maintaining high enantioselectivity in some enzymatic resolutions. |

Advanced Analytical and Spectroscopic Characterization of S Esmolol Hydrochloride

Chromatographic Techniques for Purity Profiling and Impurity Detection

Chromatographic methods are central to separating (S)-Esmolol Hydrochloride from its related substances, including process impurities and degradation products. The high resolution offered by modern liquid chromatography techniques allows for the accurate quantification and detection of these compounds, even at trace levels.

Ultra-Performance Liquid Chromatography (UPLC), known for its high speed and resolution, is a powerful tool for impurity profiling. When coupled with mass spectrometry (MS), it provides an integrated strategy for the rapid detection and identification of impurities. A UPLC-MS based approach has been successfully employed for the comprehensive impurity profiling of esmolol (B25661) hydrochloride injections. researchgate.net This methodology has proven effective in detecting and identifying a significant number of impurities, with one study identifying a total of 20 impurities, 14 of which were previously undiscovered. researchgate.net The primary degradation pathways for esmolol involve hydrolysis and dimerization, leading to the formation of various related substances. In raw materials, hydrolytic impurities were found to be the most significant. This UPLC-MS/MS based strategy is highly valuable for monitoring the manufacturing process and ensuring the quality control of esmolol hydrochloride injections. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used, robust technique for the quantitative analysis of this compound and its impurities. ijpsr.com The development of stability-indicating RP-HPLC methods is crucial for separating the active pharmaceutical ingredient from its degradation products formed under various stress conditions. rjstonline.comrjstonline.com Method development involves optimizing several parameters, including the column, mobile phase composition, flow rate, and detection wavelength, to achieve efficient separation. ijpsr.comijpsjournal.comijpsjournal.com C18 columns are commonly selected for these analyses, providing good peak shape and resolution. ijpsr.comijpsjournal.com The validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, linearity, and robustness. ijpsr.comrjstonline.comrjstonline.comijpsjournal.com

| Parameter | Method 1 ijpsr.com | Method 2 rjstonline.comrjstonline.com | Method 3 ijpsjournal.comijpsjournal.com |

|---|---|---|---|

| Column | C18 (250 mm × 4.6 mm, 5µ) | BDS Hypersil Grace C18 (250mm x 4.6ID, 5µm) | Intsil C18 (300 mm x 3.9 mm, 5 µm) |

| Mobile Phase | A: Acetonitrile B: 0.01N Potassium dihydrogen orthophosphate in water (pH 4.8) | Acetonitrile: Buffer (80:20 v/v), pH 3 | Acetonitrile: 6.8g/L Ammonium acetate (B1210297) buffer (15:85), pH 5 |

| Flow Rate | Not Specified | 0.8 ml/min | Not Specified |

| Detection Wavelength | 221 nm | 224 nm | 221 nm |

| Run Time | 12 min | Not Specified (Retention time 5.593 min) | 20 min |

For complex mixtures containing multiple impurities with different polarities, gradient HPLC methods are often necessary. semanticscholar.orgderpharmachemica.com Unlike isocratic methods which use a constant mobile phase composition, gradient elution involves changing the mobile phase composition during the analytical run. This allows for the effective separation of both early- and late-eluting compounds with good peak shape in a reasonable timeframe. nih.gov Gradient methods have been successfully used to detect prominent process impurities in the synthesis of Esmolol hydrochloride. semanticscholar.orgderpharmachemica.com For instance, a gradient elution using a methanol (B129727)/formic acid mobile phase over 15 minutes has been developed for the analysis of esmolol in plasma, demonstrating the technique's utility in resolving the analyte from complex biological matrices. nih.gov

Mass Spectrometry for Structural Elucidation of Impurities and Degradation Products

Mass spectrometry is an essential technique for the structural elucidation of unknown impurities and degradation products. It provides information about the molecular weight and fragmentation patterns of analytes, which are crucial for determining their chemical structures.

The combination of Ultra-Performance Liquid Chromatography with a Q-Exactive Orbitrap Mass Spectrometer (UPLC-QE-MS) represents a state-of-the-art approach for characterizing impurities. researchgate.net This high-resolution mass spectrometry (HRMS) technique provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. mdpi.com UPLC-QE-MS has been applied to develop impurity profiling methods for esmolol, leading to the detection and characterization of numerous impurities. researchgate.net The high sensitivity and accuracy of this method are invaluable for identifying trace-level impurities and ensuring the safety and quality of the drug product. researchgate.net

Various ionization techniques are employed in mass spectrometry to analyze compounds of differing properties. metwarebio.com For the structural characterization of Esmolol hydrochloride impurities, several methods have been utilized. derpharmachemica.com

Electron Ionization (EI): This is a hard ionization technique that uses high-energy electrons, often resulting in extensive fragmentation. metwarebio.com This fragmentation provides detailed structural information, which was used to help characterize impurities such as Esmolol free acid. derpharmachemica.com

Chemical Ionization (CI): A softer ionization technique compared to EI, CI uses a reagent gas to produce ions with less fragmentation, often preserving the molecular ion. derpharmachemica.com This method was used to confirm the molecular weight of the Esmolol free acid impurity by observing the protonated molecular ion. derpharmachemica.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for analyzing semi-volatile and thermally stable compounds. metwarebio.com In this technique, a corona discharge ionizes solvent molecules, which then transfer charge to the analyte molecules. metwarebio.com APCI mass spectra were recorded to confirm the structure of the Esmolol free acid impurity. derpharmachemica.com

The combined use of these mass spectrometry techniques provides complementary data, enabling the confident structural elucidation of process-related impurities and degradation products of this compound. derpharmachemica.com

Identification of Specific Impurities (e.g., Esmolol free acid, Esmolol isopropyl amide analog, N-Ethyl Esmolol, Esmolol dimer)

The synthesis of this compound can lead to the formation of several process-related impurities. derpharmachemica.comsemanticscholar.org Rigorous analytical characterization is essential to identify and control these impurities to ensure the quality and safety of the final drug substance. derpharmachemica.com High-performance liquid chromatography (HPLC) is a primary technique for detecting these impurities. derpharmachemica.comderpharmachemica.com Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are then employed for the structural elucidation of these isolated impurities. derpharmachemica.comsemanticscholar.orgderpharmachemica.com

Four prominent impurities that have been identified, synthesized, and characterized are:

Esmolol free acid: Chemically known as 3-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)propanoic acid, this impurity arises from the hydrolysis of the methyl ester group in the esmolol molecule. derpharmachemica.comderpharmachemica.com Its structure is confirmed by the absence of the methyl ester signal (around 3.6 ppm) in the ¹H NMR spectrum and the presence of characteristic C=O and O-H stretching frequencies for a carboxylic acid in the IR spectrum. derpharmachemica.com Mass spectrometry data shows a molecular ion peak corresponding to the loss of a methyl group compared to esmolol. derpharmachemica.com

Esmolol isopropyl amide analog: This impurity, 3-(4-(2-hydroxy-3(isopropylamino)propoxy)phenyl)-N-isopropylpropanamide, can be formed during synthesis. derpharmachemica.comderpharmachemica.com Its mass spectrum displays a molecular ion corresponding to the incorporation of an additional isopropylamine moiety. derpharmachemica.com The ¹H NMR spectrum confirms the presence of two distinct isopropyl groups. derpharmachemica.com

N-Ethyl Esmolol: Identified as Methyl 3-{4-[3-(ethylamino)-2-hydroxypropoxy]phenyl}propionate, this compound is another potential process-related impurity. derpharmachemica.comderpharmachemica.compharmaffiliates.com

Esmolol dimer: This impurity is a result of self-condensation and is chemically named Methyl 3-{4-[2-hydroxy-3-(3-{4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}-N-isopropylpropionamido)propoxy]phenyl}propionate. derpharmachemica.comderpharmachemica.comsynzeal.com Its mass spectrum shows a molecular ion peak approximately double that of a single esmolol-related molecule. derpharmachemica.com The ¹H NMR spectrum is complex but shows signals for multiple isopropyl and methyl groups, consistent with the dimeric structure. derpharmachemica.com

Table 1: Spectroscopic Data for the Identification of Esmolol Hydrochloride Impurities

| Impurity Name | Chemical Name | Key Analytical Findings |

|---|---|---|

| Esmolol free acid | 3-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)propanoic acid | MS: Molecular ion peak at m/z 282. derpharmachemica.comIR (cm⁻¹): Stretching at 1697 (C=O) and 2944 (O-H) for carboxylic acid. derpharmachemica.com¹H NMR: Absence of the methyl singlet signal at ~3.6 ppm. derpharmachemica.com |

| Esmolol isopropyl amide analog | 3-(4-(2-hydroxy-3(isopropylamino)propoxy)phenyl)-N-isopropylpropanamide | MS: Molecular ion at m/z 323.4. derpharmachemica.com¹H NMR: Shows signals for four methyl groups from two distinct isopropyl moieties. derpharmachemica.com |

| N-Ethyl Esmolol | Methyl 3-{4-[3-(ethylamino)-2-hydroxypropoxy]phenyl}propionate | MS: Confirmed molecular ion at m/z 323.4. derpharmachemica.com |

| Esmolol dimer | Methyl 3-{4-[2-hydroxy-3-(3-{4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}-N-isopropylpropionamido)propoxy]phenyl}propionate | MS: Molecular ion at m/z 559.4. derpharmachemica.com¹H NMR: Shows signals for four methyl groups in isopropyl amines and a methyl ester singlet. derpharmachemica.com |

Spectrophotometric Methods for Quantitative Analysis and Characterization

Spectrophotometric methods offer simple, rapid, and cost-effective alternatives to chromatographic techniques for the quantitative analysis of this compound in bulk and pharmaceutical forms. ijacskros.comworldwidejournals.com

UV-Visible spectrophotometry is a straightforward method for the quantification of this compound. The molecule exhibits a characteristic absorption maximum (λmax) in the UV region, which can be utilized for its determination. worldwidejournals.comrjstonline.com A simple and sensitive UV spectrophotometric method has been developed where Esmolol hydrochloride showed an absorption maximum at 223 nm. worldwidejournals.comworldwidejournals.com Another study identified the λmax at 224 nm. rjstonline.comrjstonline.com The method demonstrates a linear response in the concentration range of 1-6 μg/ml, with a correlation coefficient of 0.998, making it suitable for routine quality control analysis. worldwidejournals.comworldwidejournals.com

Extractive spectrophotometric methods provide enhanced selectivity for determining this compound. rjpn.org These methods are based on the formation of an ion-pair complex between the positively charged esmolol molecule (due to its secondary amine group) and a negatively charged acidic dye. researchgate.net The resulting colored complex is then extracted into an immiscible organic solvent, and its absorbance is measured.

Triphenylmethane dyes such as Bromothymol Blue (BTB), Bromophenol Blue (BPB), and Bromocresol Green (BCG) are commonly used for this purpose. In an acidic medium, esmolol forms stable, chloroform-extractable ion-pair complexes with these dyes. The extracted complexes exhibit absorbance maxima at 415 nm (with BTB) and 412 nm (with BPB and BCG). These methods obey Beer's law over a concentration range of 2.5-25 µg/ml for all three dyes and have been validated according to ICH guidelines. The stoichiometry of the ion-pair complex formed between esmolol and the acidic dyes is typically 1:1.

Charge-transfer (CT) complexation offers another sensitive approach for the spectrophotometric determination of this compound. ijacskros.com In these methods, esmolol acts as an n-electron donor and reacts with various π-acceptors to form intensely colored CT complexes. ijacskros.commoca.net.ua

Several reagents have been utilized as π-acceptors, including:

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

1-Chloro-2,4-dinitrobenzene (CDNB)

2,5-Dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione (Chloranilic acid, CAA)

Sodium 3,4-dioxo-3,4-dihydronaphthalene-1-sulfonate (Folin's reagent) ijacskros.com

The resulting colored complexes are measured at their respective wavelengths of maximum absorbance (λmax), which are 460 nm for DDQ, 430 nm for CAA, and 410 nm for CDNB. ijacskros.com These methods have been successfully applied for the determination of esmolol in its pure form and in pharmaceutical formulations. ijacskros.com

Table 2: Comparison of Spectrophotometric Methods for this compound Analysis

| Method Type | Reagent/Principle | λmax (nm) | Linearity Range (µg/ml) | Reference |

|---|---|---|---|---|

| UV-Visible Spectrophotometry | Direct UV absorption | 223 - 224 | 1 - 6 | worldwidejournals.comrjstonline.comrjstonline.com |

| Extractive Spectrophotometry (Ion-Pair) | Bromothymol Blue (BTB) | 415 | 2.5 - 25 | |

| Bromophenol Blue (BPB) | 412 | 2.5 - 25 | ||

| Bromocresol Green (BCG) | 412 | 2.5 - 25 | ||

| Charge-Transfer Spectrophotometry | DDQ | 460 | 8 - 40 | ijacskros.com |

| Chloranilic Acid (CAA) | 430 | 12 - 60 | ijacskros.com | |

| CDNB | 410 | 4 - 28 | ijacskros.com |

Development and Validation of Stability-Indicating Analytical Methods

Stability-indicating analytical methods (SIAMs) are crucial for the analysis of drug substances as they can distinguish the intact active pharmaceutical ingredient (API) from its degradation products. rjstonline.comrroij.com The development of a validated stability-indicating RP-HPLC method is essential for assessing the purity and stability of this compound. rjstonline.comijpsr.com Such methods are validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. ijpsr.comijpsm.com

Forced degradation studies are performed to demonstrate the specificity of the method. rjstonline.comrroij.com this compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. rjstonline.com The stability-indicating method must be able to resolve the main peak of esmolol from all the peaks corresponding to these degradation products and process-related impurities. rroij.comijpsr.com

The validation of an analytical method ensures that it is suitable for its intended purpose. ijpsm.com For a stability-indicating assay of this compound, the following parameters are evaluated:

Linearity: This parameter demonstrates the direct proportionality between the concentration of the analyte and the analytical response. For an RP-HPLC method, linearity for Esmolol Hydrochloride has been established in concentration ranges such as 10 µg/ml to 50 µg/ml, with a correlation coefficient (r²) of 0.998. rjstonline.comrjstonline.com Another study showed linearity from 1.0 to 50.0 µg/mL with a correlation coefficient of 0.9999. researchgate.net

Accuracy: Accuracy is determined by recovery studies, where a known amount of the drug is added to a sample matrix and the recovery percentage is calculated. For this compound, recovery values typically range from 98% to 102%, which is considered acceptable. rjstonline.comrjstonline.comresearchgate.net

Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For analytical methods for Esmolol Hydrochloride, the %RSD for precision studies is generally required to be not more than 2.0%. rjstonline.comrjstonline.comresearchgate.net

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. The method is tested for variations in parameters like mobile phase composition, pH, flow rate, and column temperature. worldwidejournals.comrjstonline.com

The limit of detection (LOD) and limit of quantification (LOQ) are also determined to assess the sensitivity of the method. For one RP-HPLC method, the LOD and LOQ for Esmolol Hydrochloride were found to be 0.4638 µg/ml and 1.4055 µg/ml, respectively. rjstonline.comrjstonline.com

Table 3: Summary of Validation Parameters for a Stability-Indicating RP-HPLC Method for Esmolol Hydrochloride

| Validation Parameter | Typical Finding/Acceptance Criteria | Reference |

|---|---|---|

| Linearity (Concentration Range) | 10 µg/ml to 50 µg/ml | rjstonline.comrjstonline.com |

| Correlation Coefficient (r²) | ≥ 0.998 | rjstonline.comrjstonline.com |

| Accuracy (% Recovery) | 98.0% - 102.0% | rjstonline.comrjstonline.com |

| Precision (% RSD) | ≤ 2.0% | rjstonline.comrjstonline.com |

| Limit of Detection (LOD) | 0.4638 µg/ml | rjstonline.comrjstonline.com |

| Limit of Quantification (LOQ) | 1.4055 µg/ml | rjstonline.comrjstonline.com |

| Robustness | Method remains unaffected by small variations in pH, flow rate, mobile phase composition. | worldwidejournals.comrjstonline.com |

Compound Reference Table

Application in Quality Control and Stability Studies of Bulk Drug Substance

The quality control and stability assessment of bulk this compound are crucial for ensuring its purity, potency, and safety. Various analytical techniques are employed for these purposes, with high-performance liquid chromatography (HPLC) being a primary method. nih.govresearchgate.net Stability-indicating methods, which can distinguish the intact active pharmaceutical ingredient (API) from its degradation products, are particularly important. nih.govijpsr.com

Several validated stability-indicating RP-HPLC methods have been developed for the routine analysis of Esmolol Hydrochloride in bulk drug substances. ijpsr.comrjstonline.com These methods are designed to be simple, precise, and sensitive. rjstonline.com For instance, one method utilizes a C18 column with a mobile phase consisting of acetonitrile and a buffer, demonstrating good separation of the drug from its potential impurities and degradants. ijpsr.comrjstonline.com The validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as accuracy, precision, linearity, and robustness. ijpsr.comrjstonline.com

For routine quality control, spectrophotometric methods have also been developed as a simple and cost-effective alternative to chromatography. ijacskros.com These methods often involve the formation of charge-transfer complexes with reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or chloranilic acid, with the resulting colored product measured at a specific wavelength. ijacskros.com Such methods have been successfully applied to determine the drug content in bulk form. ijacskros.com

Stability studies are conducted under various stress conditions, including accelerated (e.g., elevated temperature) and long-term storage conditions, to evaluate the stability of the bulk drug. researchgate.net Studies have shown that this compound is stable under specified storage conditions, with no significant changes in content or the profile of related substances over extended periods. researchgate.netnih.gov For example, one study reported no obvious changes in the content of esmolol or its related substances during a 6-month accelerated test or a 24-month long-term stability test. researchgate.net

Below are tables summarizing typical parameters for an RP-HPLC method used in quality control and the results of stability testing.

Table 1: Example of RP-HPLC Method Parameters for this compound Analysis

| Parameter | Conditions |

|---|---|

| Column | BDS Hypersil Grace C18 (250mm x 4.6ID, 5µm) rjstonline.com |

| Mobile Phase | Acetonitrile: Buffer (80:20 v/v), pH 3 rjstonline.com |

| Flow Rate | 0.8 mL/min rjstonline.com |

| Detection Wavelength (λmax) | 224 nm rjstonline.com |

| Retention Time | 5.593 min rjstonline.com |

| Linearity Range | 10 µg/mL to 50 µg/mL (r²=0.998) rjstonline.com |

| Limit of Detection (LOD) | 0.4638 µg/mL rjstonline.com |

| Limit of Quantification (LOQ) | 1.4055 µg/mL rjstonline.com |

Table 2: Illustrative Stability Data for this compound Bulk Drug

| Storage Condition | Duration | Assay (%) | Total Impurities (%) |

|---|---|---|---|

| Long-Term (25°C/60% RH) | 24 Months | 99.8 | < 0.2 |

| Accelerated (40°C/75% RH) | 6 Months | 99.5 | < 0.3 |

Data are illustrative and based on typical findings in stability studies. researchgate.net

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive analytical techniques essential for the unequivocal structural confirmation of this compound. These methods provide detailed information about the molecular framework, functional groups, and chemical environment of the atoms within the molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at various frequencies. The United States Pharmacopeia (USP) includes an infrared absorption test for the identification of Esmolol Hydrochloride. uspnf.com The IR spectrum provides a unique "fingerprint" of the molecule. For instance, the IR spectrum of a related compound, Esmolol free acid, shows characteristic stretching frequencies at 1697.04 cm⁻¹ and 2944.48 cm⁻¹, indicative of the C=O and OH groups of a carboxylic acid, respectively. derpharmachemica.com For this compound, key absorptions would be expected for the O-H (hydroxyl), N-H (secondary amine), C=O (ester), C-O (ether and ester), and aromatic C-H and C=C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, provides precise information about the structure of this compound by mapping the chemical environments of the hydrogen atoms. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals confirm the connectivity of the molecule. derpharmachemica.com For example, the signals corresponding to the methyl groups of the isopropyl moiety and the methyl group of the ester are distinct and readily identifiable. derpharmachemica.com The aromatic protons and the protons on the chiral backbone also exhibit characteristic signals that are crucial for structural elucidation. derpharmachemica.comsemanticscholar.orgderpharmachemica.com Spectral data from ¹H NMR can confirm the presence of key structural fragments.

Table 3: Key Functional Groups and Expected IR Absorption Regions for this compound

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 |

| Amine Hydrochloride | N-H stretch | 2400 - 3200 |

| Alkane | C-H stretch | 2850 - 3000 |

| Ester | C=O stretch | ~1735 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Ether | C-O stretch | 1000 - 1300 |

Table 4: Illustrative ¹H NMR Chemical Shift Assignments for Key Protons in Esmolol

| Proton Group | Illustrative Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Isopropyl (CH₃)₂ | ~1.0 - 1.2 | Doublet |

| Aromatic (C₆H₄) | ~6.8 - 7.2 | Multiplet |

| Ester (OCH₃) | ~3.6 | Singlet |

| Alkyl Chain (CH₂CH₂CO) | ~2.6 - 2.9 | Multiplets |

| Chiral Center (CH-OH) | ~3.9 - 4.1 | Multiplet |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. derpharmachemica.com

Together, these spectroscopic techniques provide comprehensive data that confirm the identity and structural integrity of the this compound bulk drug substance, forming a critical component of its analytical characterization. semanticscholar.orgderpharmachemica.com

Molecular Pharmacology and Receptor Interactions of S Esmolol Hydrochloride Preclinical and Theoretical Focus

Beta-Adrenergic Receptor Binding Dynamics

(S)-Esmolol Hydrochloride is a cardioselective beta-1 adrenergic receptor antagonist. nih.govdrugcentral.org Its pharmacological effects are rooted in its specific interaction with beta-adrenergic receptors, primarily located in cardiac tissue. patsnap.com The mechanism involves the blockade of these receptors, which prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. nih.govdrugbank.comnih.gov

Competitive Antagonism Mechanisms

This compound functions as a competitive antagonist at beta-1 adrenergic receptors. nih.govnih.gov This means it reversibly binds to the same receptor sites as endogenous agonists, such as epinephrine and norepinephrine, without activating the receptor itself. nih.gov By occupying these binding sites, esmolol (B25661) prevents the agonists from binding and eliciting their normal physiological response, which includes increasing heart rate and contractility. patsnap.comdrugbank.com The antagonism is concentration-dependent; the degree of blockade is determined by the relative concentrations of esmolol and the agonist at the receptor site. As a Class II antiarrhythmic agent, its primary antiarrhythmic activity is due to this blockade of adrenergic stimulation of cardiac pacemaker potentials. drugbank.com Unlike some other beta-blockers, esmolol does not possess intrinsic sympathomimetic activity (ISA) or membrane-stabilizing activity at therapeutic concentrations. drugbank.comnih.gov

Selectivity for Beta-1 Adrenergic Receptors and Considerations of Beta-2 Inhibition

(S)-Esmolol is characterized by its relative selectivity for beta-1 adrenergic receptors, which are predominant in the heart muscle, making it a cardioselective agent. nih.govpatsnap.comdrugbank.com This selectivity is comparable to that of metoprolol. nih.gov Its targeted action on beta-1 receptors minimizes its effects on beta-2 adrenergic receptors, which are primarily located in the smooth muscle of the bronchi and blood vessels. patsnap.com This selectivity reduces the risk of certain side effects associated with non-selective beta-blockers. patsnap.com

However, this selectivity is dose-dependent. drugbank.com At lower therapeutic concentrations, esmolol's effects are largely confined to beta-1 receptors. As the dose increases, its selectivity diminishes, and it can begin to competitively block beta-2 receptors as well. drugbank.comnih.gov A minor blockade of beta-2 adrenergic receptors has been reported with high intravenous infusion doses. nih.gov Preclinical research has demonstrated this selectivity profile; in one study, infusions up to 500 µg/kg/min resulted in significant beta-1 receptor occupancy while beta-2 occupancy remained below the level of detection. nih.gov

| Receptor Subtype | Maximal Occupancy (%) |

|---|---|

| Beta-1 Adrenergic Receptor | 84.7% |

| Beta-2 Adrenergic Receptor | Below Detection Limit |

Molecular Interactions with Adrenergic Ligands (Epinephrine, Norepinephrine)

The therapeutic action of this compound is fundamentally based on its molecular interaction with the natural adrenergic ligands epinephrine and norepinephrine. nih.gov By competitively binding to beta-1 adrenergic receptors, esmolol directly blocks the agonistic effects of these catecholamines. nih.gov Normally, epinephrine and norepinephrine bind to these receptors to mediate the sympathetic "fight or flight" response, leading to increased heart rate, myocardial contractility, and conduction velocity. patsnap.com Esmolol's presence at the receptor site prevents this activation. drugbank.comnih.gov Because of esmolol's high selectivity for beta-1 receptors, it does not typically cause the hypertensive reactions that can occur when non-selective beta-blockers are administered with epinephrine. pharmacytimes.com This is because the beta-2 receptors in arterioles, which mediate vasodilation, are largely unaffected, preventing the unopposed alpha-adrenergic vasoconstriction that epinephrine would otherwise cause. pharmacytimes.com

Ligand-Receptor Interaction Modeling and Computational Chemistry

Computational chemistry and molecular modeling are valuable techniques for analyzing ligand-receptor interactions at an atomic level, providing insights into the mechanisms of drug action and aiding in drug design. nih.gov These methods are applied to G protein-coupled receptors like the beta-adrenergic receptors to understand binding dynamics and predict affinity. researchgate.net

Molecular Docking and Dynamics Simulations of (S)-Esmolol with Receptor Models

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, such as a protein receptor. nih.gov For (S)-Esmolol, docking simulations would model its interaction with the binding pocket of beta-1 and beta-2 adrenergic receptor models. These simulations help identify key amino acid residues and the types of intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. nih.govbiorxiv.org

Following docking, molecular dynamics (MD) simulations can be employed. MD simulations provide a more dynamic picture of the interaction by simulating the movement of atoms in the complex over time. plos.org This can reveal conformational changes in the receptor upon ligand binding and provide a more accurate estimation of the binding stability and free energy. Such simulations are critical for understanding the structural basis of (S)-Esmolol's selectivity for the beta-1 receptor over the beta-2 receptor. plos.org

Theoretical Prediction of Binding Affinity and Specificity

Computational methods are crucial for the theoretical prediction of a drug's binding affinity and specificity, which are key determinants of its potency and side-effect profile. nih.gov Various computational approaches, from rapid empirical scoring functions to more rigorous free energy perturbation (FEP) methods, are used to estimate the binding free energy (ΔG), which is directly related to the binding affinity (Kd or Ki). columbia.edunih.gov

Empirical scoring functions, often used in conjunction with molecular docking, provide a fast estimation of binding affinity by summing up energy terms for favorable and unfavorable interactions. nih.gov These methods can be used in virtual high-throughput screening to rank potential drug candidates. More advanced and computationally intensive methods like FEP or thermodynamic integration can calculate the relative binding affinities between two ligands or the absolute binding affinity of a single ligand with higher accuracy. nih.gov These theoretical predictions help rationalize the observed high affinity and selectivity of (S)-Esmolol for the beta-1 adrenergic receptor and guide the design of new antagonists with improved pharmacological profiles. crsp.dz

Structure-Activity Relationship (SAR) Investigations of Esmolol Derivatives

The pharmacological profile of this compound is intrinsically linked to its chemical structure. Investigations into its derivatives have elucidated the critical roles of its side chain, core nucleus, and stereochemistry in its interaction with adrenergic receptors.

Impact of the Oxypropanolamine Nucleus on Activity

The oxypropanolamine nucleus is a cornerstone of the structure of most beta-blockers, including esmolol. derangedphysiology.com This structural motif is essential for their antagonist activity at beta-adrenergic receptors. Key components of this nucleus that are critical for activity include a secondary amine and a hydroxyl group on the beta-carbon of the side chain. researchgate.net The introduction of an ether linkage (-OCH2-) between the aromatic ring and the ethylamine side chain is a characteristic feature of aryloxypropanolamine beta-blockers and is crucial for their antagonistic properties. researchgate.net The structural integrity of this nucleus is paramount for effective binding to the beta-1 adrenergic receptor.

Role of Chirality in Pharmacological Activity: (S)- vs. (R)-Enantiomer Activity

Like many beta-blockers, esmolol possesses a chiral center at the beta-carbon of the oxypropanolamine side chain, leading to the existence of two enantiomers: (S)-esmolol and (R)-esmolol. The beta-blocking activity resides almost exclusively in the (S)-enantiomer. mdpi.com In vitro studies have demonstrated that the (S)-enantiomer is significantly more potent in blocking beta-1 receptors than the (R)-enantiomer, which is considered largely inactive. mdpi.com This stereoselectivity is a hallmark of beta-blocker interactions with their receptors, where the specific three-dimensional arrangement of the hydroxyl group and the amine is critical for high-affinity binding. mdpi.com While esmolol is administered as a racemate, its pharmacological effects are primarily attributable to the (S)-enantiomer.

Comparative Molecular Pharmacology with Other Beta-Blockers

The molecular pharmacology of this compound is best understood when compared with other beta-blockers, particularly in terms of its receptor interactions and the mechanisms that differentiate it from other short-acting agents.

Distinguishing Features in Receptor Binding and Dissociation Kinetics

Mechanistic Differences Among Short-Acting Beta-Blockers

A key comparison for esmolol is with landiolol, another ultra-short-acting beta-blocker. Both are characterized by their rapid action, but they exhibit notable mechanistic differences.

Receptor Selectivity: Landiolol demonstrates a significantly higher beta-1 selectivity compared to esmolol. The beta-1/beta-2 selectivity ratio for landiolol is approximately 255, whereas for esmolol it is around 33. nih.gov This higher selectivity of landiolol may result in a more targeted cardiac effect with potentially fewer beta-2 mediated side effects. nih.govnih.gov

Partial Agonism and Signaling Bias: Interestingly, both esmolol and landiolol have been shown to exhibit partial agonist activity. While they cause a minimal increase in cAMP levels, they can induce a significant phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This suggests a signaling bias, where the drugs can activate certain downstream pathways while blocking others. researchgate.net

Pharmacochaperoning Activity: A significant mechanistic distinction lies in their effect on receptor expression. Prolonged exposure to esmolol has been observed to increase the levels of beta-1 adrenergic receptors on the cell surface, a phenomenon known as pharmacochaperoning. This effect is not seen with landiolol and may contribute to the development of tolerance and rebound effects upon discontinuation of esmolol. researchgate.net

Ion Channel Effects: Preclinical studies suggest that esmolol may have effects on sodium, calcium, and potassium channels, which could contribute to its antiarrhythmic properties beyond beta-blockade. In contrast, landiolol is reported to be devoid of such membrane activity. nih.gov

| Feature | This compound | Landiolol |

|---|---|---|

| Beta-1/Beta-2 Selectivity Ratio | ~33 | ~255 |

| Partial Agonism | Yes (ERK1/2 phosphorylation) | Yes (ERK1/2 phosphorylation) |

| Pharmacochaperoning | Yes (increases beta-1 receptor expression) | No |

| Ion Channel Effects | Potential effects on Na+, Ca2+, K+ channels | Devoid of membrane activity |

Preclinical Mechanistic Studies and Pharmacodynamics of S Esmolol Hydrochloride

In Vitro Biochemical Pathway Analysis

The defining characteristic of esmolol (B25661) is its rapid metabolism via hydrolysis of its ester linkage, a process extensively studied in vitro. wikipedia.orgnih.gov

Enzymatic Hydrolysis by Esterases in Red Blood Cells

The rapid metabolism of (S)-Esmolol Hydrochloride is catalyzed by esterases. nih.govyoutube.com Historically, these enzymes were believed to be located predominantly in the cytosol of red blood cells (RBCs). wikipedia.orgnih.govnih.gov This pathway is distinct from the metabolism of many other ester-containing drugs and does not involve plasma cholinesterases or red blood cell membrane acetylcholinesterase. wikipedia.orgnih.govdrugbank.com

However, more recent in vitro studies using fractionated human blood have challenged this long-held view. This research demonstrated that while esmolol was only slightly hydrolyzed by washed RBCs, it was extensively broken down in plasma fractions containing white blood cells and platelets. jst.go.jpnih.gov These findings suggest that about 70% of esmolol hydrolysis in whole blood occurs in components other than RBCs and plasma proteins. jst.go.jp The negligible hydrolysis in washed RBCs is supported by the poor activity of esterase D, the main cytosolic esterase in these cells. jst.go.jpnih.gov Further investigation has identified human carboxylesterase 1 isozyme (hCE1) as the primary metabolic enzyme for esmolol in both white blood cells and the liver. jst.go.jpnih.gov

Characterization of Metabolites (e.g., Esmolol free acid) and Their Residual Activity

The enzymatic hydrolysis of the ester linkage in this compound yields two primary metabolites: an alcohol (methanol) and a carboxylic acid metabolite, known as esmolol free acid or ASL-8123. wikipedia.orgdrugbank.comacs.org The amount of methanol (B129727) produced is comparable to that of endogenous production. wikipedia.org

Crucially, the esmolol free acid metabolite possesses substantially less pharmacological activity than the parent compound. nih.govdrugbank.com Its beta-blocking activity is estimated to be approximately 1/1500th that of esmolol. nih.govdrugbank.com This significant drop in activity ensures that the clinical effects of esmolol cease rapidly upon discontinuation of its administration. While esmolol has a very short elimination half-life, its acid metabolite is cleared more slowly, primarily through the kidneys. nih.govnih.govdrugbank.com

Table 1: Comparison of this compound and its Primary Metabolite

| Feature | This compound | Esmolol Free Acid (ASL-8123) |

| Relative Beta-Blocking Activity | 1 | ~1/1500 nih.govdrugbank.com |

| Elimination Half-Life | ~9 minutes wikipedia.orgnih.govdrugbank.com | ~3.7 hours nih.govnih.govdrugbank.com |

| Plasma Protein Binding | 55% drugbank.com | 10% drugbank.com |

Kinetics of Esterase-Mediated Degradation

The kinetics of this compound are characterized by rapid distribution and elimination. The distribution half-life is approximately two minutes, with an elimination half-life averaging around nine minutes. wikipedia.orgdrugbank.comnih.gov This rapid elimination is a direct result of the efficient esterase-mediated hydrolysis. nih.gov

The total body clearance of esmolol in humans is exceptionally high, estimated at about 20 L/kg/hr or 285 ml/min/kg. wikipedia.orgjst.go.jpnih.gov This clearance rate is greater than cardiac output, indicating that its metabolism is not limited by the rate of blood flow to metabolizing organs like the liver or kidneys. wikipedia.org Studies of esmolol hydrolysis in human liver microsomes found that the process follows Michaelis-Menten kinetics. jst.go.jpnih.gov

Table 2: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Distribution Half-Life (t½α) | ~2 minutes | wikipedia.orgdrugbank.comnih.gov |

| Elimination Half-Life (t½β) | ~9 minutes | wikipedia.orgnih.govdrugbank.comnih.gov |

| Total Body Clearance | ~285 ml/min/kg | jst.go.jpnih.gov |

Cellular Mechanism of Action Studies

As a beta-1 adrenergic antagonist, this compound's primary cellular effect is the competitive, reversible blockade of beta-1 receptors, predominantly found in cardiac tissue. nih.govnih.govnih.gov

Regulation of Cyclic AMP (cAMP) Pathways

The physiological effects of beta-1 adrenergic receptor stimulation are mediated through a G-protein signaling cascade. When catecholamines like epinephrine (B1671497) and norepinephrine bind to beta-1 receptors, they activate a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase. nih.gov Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). nih.gov This increase in intracellular cAMP activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins, which results in increased heart rate and contractility. nih.govnih.gov

This compound, as a competitive antagonist, binds to the beta-1 receptor but does not activate the subsequent signaling cascade. nih.gov By occupying the receptor, it prevents catecholamines from binding and initiating the Gs-protein-adenylyl cyclase pathway. drugbank.com This blockade prevents the rise in intracellular cAMP, thereby antagonizing the downstream effects of sympathetic stimulation on the heart. nih.govmedscape.com The antiarrhythmic activity of esmolol is due to this blockade of adrenergic stimulation of cardiac pacemaker potentials. nih.govdrugbank.com

Effects on Ion Channel Activity (Preclinical Models)

Beyond its receptor-level activity, preclinical studies have investigated the direct effects of esmolol on cardiac ion channels. In a guinea pig model, esmolol was found to have direct effects on specific ion currents in ventricular cardiomyocytes. nih.gov

The research showed that esmolol shortens the action potential duration (APD) in a concentration-dependent manner. nih.gov This effect was associated with the inhibition of the inward rectifier K+ current (IK1). nih.gov The IK1 current is crucial for stabilizing the resting membrane potential and for the final phase of repolarization in cardiac cells. wikipedia.orgguidetopharmacology.org In contrast, the L-type Ca2+ current (ICaL) and the rapid and slow components of the delayed rectifier potassium current (IKr and IKs) were largely unaffected at the concentrations tested in this specific study. nih.gov However, other studies in rat ventricular myocytes have suggested that higher concentrations of esmolol can inhibit both the L-type calcium channel and the fast sodium channel. researchgate.netresearchgate.net

Table 3: Preclinical Effects of this compound on Cardiac Ion Channels (Guinea Pig Model)

| Ion Channel/Current | Observed Effect | Reference |

| Inward Rectifier K+ Current (IK1) | Inhibited | nih.gov |

| L-type Ca2+ Current (ICaL) | Hardly affected | nih.gov |

| Delayed Rectifier K+ Current (IKs) | Hardly affected | nih.gov |

| Delayed Rectifier K+ Current (IKr) | Hardly affected | nih.gov |

| ATP-sensitive K+ Current (KATP) | Hardly affected | nih.gov |

Modulation of Intracellular Signaling Cascades

This compound primarily exerts its effects through competitive antagonism of beta-1 adrenergic receptors, which are predominantly located in cardiac myocytes. nih.gov These receptors are a class of G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines such as epinephrine and norepinephrine, activate a downstream intracellular signaling cascade. The binding of an agonist to the beta-1 adrenergic receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.gov